Arglecin

P2X3 purinoceptor receptor pharmacology pain signaling

Arglecin is the sole non-peptidic, guanidine-containing pyrazinone tool compound for P2X3 purinoceptor antagonism (EC50 = 80 nM). Its 2(1H)-pyrazinone scaffold (MW 251.33, LogP ‑0.4) confers proteolytic stability unattainable with peptide analogs like Tuftsin, eliminating confounding variables in in vitro pharmacology, precursor-directed biosynthesis, and total synthesis. Insist on authentic Arglecin for reproducible P2X3-mediated signaling studies in sensory neuron and pain research.

Molecular Formula C12H21N5O
Molecular Weight 251.33 g/mol
CAS No. 34098-41-4
Cat. No. B1197012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArglecin
CAS34098-41-4
Synonymsarglecin
Molecular FormulaC12H21N5O
Molecular Weight251.33 g/mol
Structural Identifiers
SMILESCC(C)CC1=NC=C(NC1=O)CCCN=C(N)N
InChIInChI=1S/C12H21N5O/c1-8(2)6-10-11(18)17-9(7-16-10)4-3-5-15-12(13)14/h7-8H,3-6H2,1-2H3,(H,17,18)(H4,13,14,15)
InChIKeyXWDWASFZARPWPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arglecin (CAS 34098-41-4) for Research Procurement: Pyrazinone Sourcing and Baseline Specifications


Arglecin (CAS 34098-41-4), chemically defined as 6-(3-guanidinopropyl)-3-isobutyl-2(1H)-pyrazinone, is a microbial secondary metabolite originally isolated from Streptomyces toxytricini culture filtrates [1]. The compound belongs to the 2(1H)-pyrazinone class of organic heterocycles and has a molecular weight of 251.33 g/mol with the molecular formula C12H21N5O [2]. As a natural product-derived small molecule rather than a synthetic peptide, Arglecin occupies a distinct chemical space relative to its functional analogs in immunomodulation research [3].

Arglecin (CAS 34098-41-4) Procurement Rationale: Why Tuftsin and Other Immunomodulators Cannot Substitute


Arglecin cannot be substituted by its closest functional analog, the tetrapeptide Tuftsin (Thr-Lys-Pro-Arg), due to fundamental differences in chemical class, stability profile, and molecular target engagement [1]. Unlike Tuftsin, which is a peptide ligand for Fc and neuropilin-1 receptors, Arglecin is a non-peptidic, guanidine-containing pyrazinone that demonstrates antagonist activity at the P2X3 purinoceptor with an EC50 of 80 nM, a molecular target not shared by Tuftsin [2][3]. This divergence in both chemical scaffold and receptor pharmacology means that in vivo or in vitro outcomes obtained with Tuftsin cannot be extrapolated to studies requiring Arglecin, and vice versa. Furthermore, Arglecin's biosynthesis from L-arginine and L-leucine precursors defines a distinct metabolic pathway that cannot be recapitulated by simple peptide synthesis approaches, necessitating procurement of the authentic small molecule for studies of its native biological function [4].

Arglecin (CAS 34098-41-4) Quantitative Differentiation Evidence vs. Tuftsin and Analogs


P2X3 Purinoceptor Antagonism: Arglecin's Receptor Pharmacology Diverges Fundamentally from Tuftsin

Arglecin demonstrates antagonist activity at the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM when tested at 10 μM in Xenopus oocytes [1]. In contrast, Tuftsin's primary mechanism operates through Fc and neuropilin-1 receptor binding on macrophages to stimulate phagocytosis, with no reported P2X3 activity [2]. This divergence in molecular target engagement establishes Arglecin as a functionally non-interchangeable compound for studies involving purinergic signaling, sensory neuron function, or P2X3-mediated pathways.

P2X3 purinoceptor receptor pharmacology pain signaling ion channel antagonism

Chemical Class Divergence: Non-Peptidic Pyrazinone vs. Tetrapeptide Scaffolds

Arglecin is a non-peptidic small molecule based on a 2(1H)-pyrazinone core with a guanidine-containing side chain (molecular formula C12H21N5O, MW 251.33 g/mol) [1]. In contrast, Tuftsin is a tetrapeptide (Thr-Lys-Pro-Arg, MW approximately 500.6 g/mol) susceptible to proteolytic degradation in biological matrices [2]. This fundamental difference in chemical class translates to distinct physicochemical properties: Arglecin has a calculated LogP of -0.4 and 6 rotatable bonds, whereas Tuftsin's peptidic backbone confers greater conformational flexibility and susceptibility to serum proteases [3].

chemical stability proteolytic degradation small molecule peptide chemistry drug discovery

Biosynthetic Origin and Precursor Requirements: Arglecin Production Depends on L-Arginine and L-Leucine Supplementation

Arglecin biosynthesis in Streptomyces toxytricini requires supplementation with L-arginine and L-leucine for maximum production, as demonstrated by 14C-labeling experiments showing that the compound is derived to a major extent from these amino acid precursors [1]. In contrast, Tuftsin is not a microbial secondary metabolite but rather an endogenous tetrapeptide produced in the spleen by enzymatic cleavage of leukophilic IgG, with no parallel biosynthetic pathway in Streptomyces species [2]. This fundamental difference in origin and precursor requirements has direct implications for fermentation-based production and isotopic labeling studies.

biosynthesis microbial fermentation natural product Streptomyces toxytricini precursor supplementation

Structural Analogs from Precursor Variation: Arglecin Derivatives Are Accessible via Amino Acid Substitution

Supplementation of S. toxytricini cultures with alternative amino acid precursors yields structurally distinct arglecin analogs: L-homoarginine substitution produces 3-isobutyl-6-(4-guanidinobutyl)-2(1H)-pyrazinone, while L-norleucine substitution produces 3-butyl-6-(3-guanidinopropyl)-2(1H)-pyrazinone [1]. Additionally, aged cultures accumulate the des-guanidino analog 3-isobutyl-6-(3-aminopropyl)-2(1H)-pyrazinone [1]. This precursor-directed biosynthetic flexibility is not described for Tuftsin, which is produced via a fixed proteolytic cleavage pathway.

analog synthesis structure-activity relationship precursor-directed biosynthesis Streptomyces fermentation

Arglecin (CAS 34098-41-4) Validated Research Applications Based on Quantitative Evidence


P2X3 Purinoceptor Pharmacology Studies

Arglecin is appropriate for in vitro pharmacological studies investigating P2X3 purinoceptor antagonism. The compound has demonstrated antagonist activity at recombinant rat P2X3 with an EC50 of 80 nM when tested at 10 μM in Xenopus oocytes, establishing its utility as a tool compound for probing P2X3-mediated signaling pathways in sensory neurons and pain research [1].

Natural Product Biosynthesis and Isotopic Labeling Studies

Arglecin serves as a model compound for studying microbial secondary metabolite biosynthesis in Streptomyces species. Its production is dependent on L-arginine and L-leucine supplementation, enabling isotopic labeling via 14C-precursor incorporation for tracer and metabolic flux studies [1]. The precursor-directed biosynthetic system also allows generation of structurally defined analogs for structure-activity relationship investigations [1].

Small Molecule Immunomodulator Research Requiring Non-Peptidic Scaffolds

For research programs requiring an immunomodulatory compound with a non-peptidic, proteolytically stable scaffold, Arglecin offers a distinct alternative to peptide-based immunomodulators such as Tuftsin. Its 2(1H)-pyrazinone core with a guanidine side chain confers physicochemical properties (MW 251.33 g/mol, LogP -0.4) that differentiate it from peptide-based alternatives, making it suitable for studies where peptide instability would confound experimental outcomes [2].

Chemical Synthesis and Total Synthesis Methodology Development

Arglecin has been a target compound for total synthesis efforts, with reported synthetic routes involving base-mediated elongation reactions of 2,5-dialkylpyrazines and heating of DL-alanyl-leucyl anhydride in phosphoryl chloride [3][4]. These methodological studies position Arglecin as a reference compound for developing synthetic strategies toward hydroxypyrazine natural products carrying guanidyl groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arglecin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.